6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

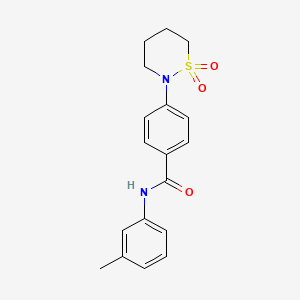

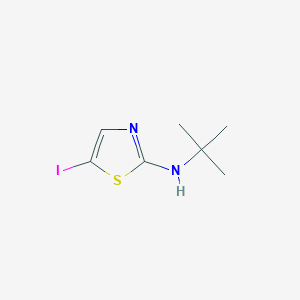

6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione (HTD) is a small molecule that has been widely studied for its potential therapeutic applications. It is a heterocyclic compound that contains a triazine ring and a hydrazine functional group. The compound has been synthesized using various methods and has been shown to exhibit a range of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

- Facile Synthesis and Derivative Formation : The compound serves as a building block in the synthesis of novel derivatives, particularly in the formation of [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepines. This process involves controlled hydrazination and reactions with various electrophiles, highlighting its utility in creating a wide variety of tetrazepines (Vahedi, Rajabzadeh, & Farvandi, 2010).

Chemical Transformations

- Chemical Reactivity and Transformation : It undergoes transformations to form 6-substituted benzyl-4-phenyl-2,3,4,5-tetrahydro-1,2,4-triazin-3,5-diones and 4-amino-3-anilino-4,5-dihydro-1,2,4-triazin-5-ones. This indicates its potential for generating a range of chemically diverse triazine derivatives (Mansour et al., 1988).

Photochemical Reactivity

- Photochemical Behavior : Exhibits unique photochemical reactivity, contrasting the general unresponsiveness of 6-aza-analogues of uracils and thymines. It can undergo acetone-sensitized regioselective cycloaddition, forming labile azetidine cycloadducts (Hyatt & Swenton, 1972).

Synthesis of Novel Ring Systems

- Novel Ring System Synthesis : Used in the development of new [1,2,4]triazine and tetrazolo[1,5-f] [1,2,4]triazine ring systems. It demonstrates the compound's versatility in contributing to the synthesis of complex heterocyclic structures, expanding the chemical diversity of triazines (Lovelette, 1979).

Application in Synthesizing Antitumor Agents

- Potential in Antitumor Agent Synthesis : It has been used in the design and synthesis of novel triazolyl- and triazinyl-quinazolinediones as potential antitumor agents. This indicates its role in developing new chemotherapeutic drugs (Al-Romaizan, Ahmed, & Elfeky, 2019).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione involves the reaction of 2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione with hydrazine hydrate in the presence of a suitable solvent and catalyst.", "Starting Materials": [ "2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione", "hydrazine hydrate", "solvent", "catalyst" ], "Reaction": [ "To a stirred solution of 2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione in a suitable solvent, add hydrazine hydrate dropwise with stirring.", "Maintain the reaction mixture at a suitable temperature and stir for a suitable time.", "Add a suitable catalyst to the reaction mixture and stir for a further period of time.", "The resulting product can be isolated by filtration or other suitable means and purified by recrystallization or other suitable methods." ] } | |

Número CAS |

54317-65-6 |

Nombre del producto |

6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione |

Fórmula molecular |

C5H9N5O2 |

Peso molecular |

171.16 |

Nombre IUPAC |

6-hydrazinyl-2,4-dimethyl-1,2,4-triazine-3,5-dione |

InChI |

InChI=1S/C5H9N5O2/c1-9-4(11)3(7-6)8-10(2)5(9)12/h6H2,1-2H3,(H,7,8) |

Clave InChI |

MLEVAFOVOOWHAK-UHFFFAOYSA-N |

SMILES |

CN1C(=O)C(=NN(C1=O)C)NN |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Pyrazol-1-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2376165.png)

![4-Chloro-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine](/img/structure/B2376166.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2376167.png)

![1-[4-(6-Chloro-5-methylpyridine-3-sulfonamido)phenyl]piperidine-4-carboxamide](/img/structure/B2376170.png)

![N-cyclohexyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2376171.png)

![N-(4-fluoro-3-methylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2376178.png)

![Methyl 2-[(3-chloro-1-adamantyl)carbamoylamino]acetate](/img/structure/B2376179.png)

![(2Z)-N-(pyridin-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2376182.png)

![N-[2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2376183.png)